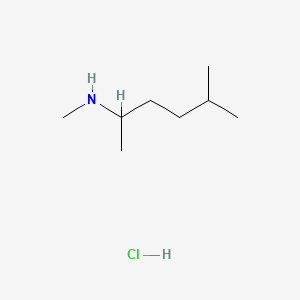
Methyl(5-methylhexan-2-yl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(5-methylhexan-2-yl)amine hydrochloride is an organic compound classified as an amine Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl(5-methylhexan-2-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-2-one with methylamine in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl(5-methylhexan-2-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl(5-methylhexan-2-yl)amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(5-methylhexan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can interact with receptors and enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen atom, used in various industrial and research applications.
Trimethylamine: A tertiary amine with three methyl groups, known for its distinct fishy odor and use in chemical synthesis.
Uniqueness
Methyl(5-methylhexan-2-yl)amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H20ClN |
|---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N,5-dimethylhexan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2)5-6-8(3)9-4;/h7-9H,5-6H2,1-4H3;1H |
InChI Key |
RVYWIJVKMWLIDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


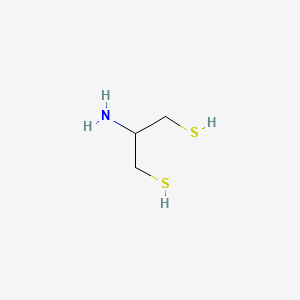
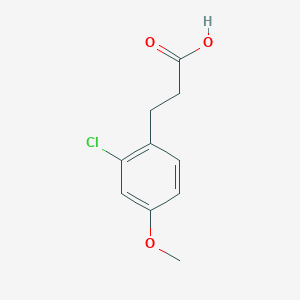
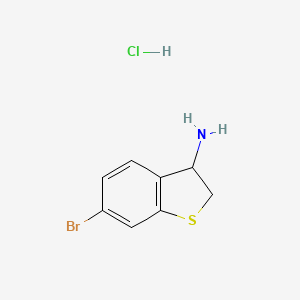
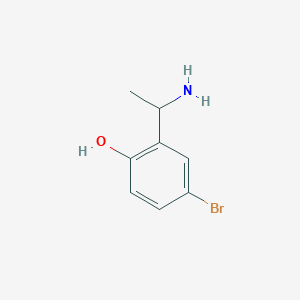

![methyl5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13507517.png)

![methyl 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate hydrochloride](/img/structure/B13507545.png)
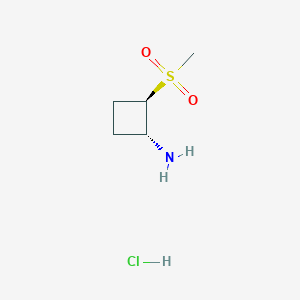
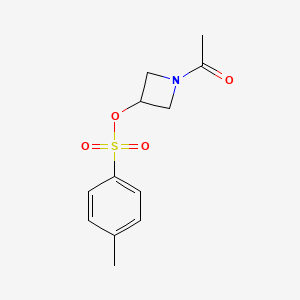
![rac-(2R,6R)-4-[(tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid](/img/structure/B13507561.png)
![[(1-cyclohexyl-1H-pyrazol-4-yl)methyl][(1-phenylcyclopropyl)methyl]amine hydrochloride](/img/structure/B13507563.png)
![Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride](/img/structure/B13507566.png)

